Phenyliodoundecynoate

Beschreibung

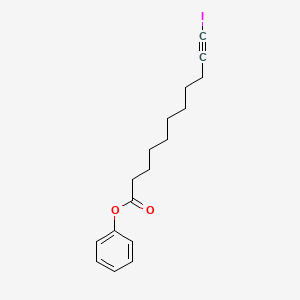

Structure

3D Structure

Eigenschaften

CAS-Nummer |

2020-25-9 |

|---|---|

Molekularformel |

C17H21IO2 |

Molekulargewicht |

384.25 g/mol |

IUPAC-Name |

phenyl 11-iodoundec-10-ynoate |

InChI |

InChI=1S/C17H21IO2/c18-15-11-6-4-2-1-3-5-10-14-17(19)20-16-12-8-7-9-13-16/h7-9,12-13H,1-6,10,14H2 |

InChI-Schlüssel |

YXYXRFVXKCHITA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |

Kanonische SMILES |

C1=CC=C(C=C1)OC(=O)CCCCCCCCC#CI |

Andere CAS-Nummern |

2020-25-9 |

Herkunft des Produkts |

United States |

Historical Context and Initial Investigations of Phenyliodoundecynoate

Phenyliodoundecynoate, identified by the CAS number 2020-25-9, is a compound with a distinct molecular structure. solubilityofthings.com It incorporates a phenyl group, an undecynoate chain, and an iodine atom. ontosight.ai Its structure, featuring a phenyl ring (C6H5-) attached to an undecynoate chain (-C11H19O2) with an iodine atom, has made it a subject of interest in medicinal chemistry and biochemistry. ontosight.ai

Initial investigations into this compound likely stemmed from broader research into iodinated organic compounds. The presence of iodine in organic molecules can significantly alter their physical and chemical properties, making them subjects of study for various applications. While the specific timeline and initial synthesis of this compound are not extensively documented in readily available literature, its emergence is part of the ongoing exploration of novel organic compounds. The synthesis of such compounds can often be achieved through established organic reactions, showcasing the advancements in synthetic chemistry. solubilityofthings.com

Significance of Multifunctional Organic Compounds in Synthetic Chemistry

Multifunctional organic compounds, which possess several reactive or functional groups, are of considerable importance in synthetic chemistry. researchgate.net These compounds serve as versatile building blocks, allowing for the construction of complex molecular architectures through a variety of chemical reactions. The ability to perform multiple transformations on a single substrate enhances the efficiency of synthetic routes, a key consideration in both academic and industrial research. nih.govbohrium.com

The different functional groups within a multifunctional compound can exhibit distinct reactivities, enabling selective modifications at various points in a synthetic pathway. This controlled reactivity is crucial for creating target molecules with high precision. For instance, the presence of both an alkyne and an iodine atom in phenyliodoundecynoate offers multiple sites for chemical modification. The alkyne can undergo reactions like nucleophilic additions and cycloadditions, while the carbon-iodine bond can participate in various coupling reactions. solubilityofthings.com This dual functionality makes it a potentially valuable intermediate in the synthesis of more complex molecules. ontosight.ai

The development of new synthetic methods often focuses on creating and utilizing multifunctional compounds to streamline the synthesis of pharmaceuticals, agrochemicals, and materials. longdom.org The strategic incorporation of different functional groups allows chemists to fine-tune the properties of the final products. magtech.com.cn

Overview of Current Research Trajectories for Phenyliodoundecynoate

Current research involving phenyliodoundecynoate appears to be focused on leveraging its unique structural features for various applications. While specific, in-depth studies on this compound itself are not abundant, the research on related iodinated and alkyne-containing compounds provides insight into its potential areas of investigation.

One significant area of research is in medicinal chemistry. Iodinated compounds are explored for their potential as therapeutic agents. solubilityofthings.com Some research has pointed towards the potential antifungal properties of this compound. smolecule.com The presence of the iodine atom also makes it a candidate for use in imaging diagnostics, as iodine can absorb X-rays. ontosight.ai

In the field of materials science, the properties of this compound make it a candidate for applications in polymer chemistry. solubilityofthings.com The ability to functionalize the molecule at different positions could allow for the creation of polymers with tailored properties.

Scope and Objectives of Academic Research on Phenyliodoundecynoate

Retrosynthetic Analysis and Design Principles for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgslideshare.netlibretexts.orgamazonaws.comyoutube.com This process helps in identifying potential synthetic routes by breaking key chemical bonds and converting functional groups into their precursors.

For this compound, two primary retrosynthetic disconnections are considered:

Disconnection 1: Ester Bond Cleavage: This involves the disconnection of the ester linkage, leading to phenol (B47542) and 11-iodoundec-10-ynoic acid or a reactive derivative thereof. This approach focuses on forming the ester bond in the final steps of the synthesis.

Disconnection 2: Carbon-Iodine Bond Cleavage: This strategy involves breaking the carbon-iodine bond of the alkyne, leading to phenyl undec-10-ynoate and an iodinating agent. This route prioritizes the formation of the iodoalkyne functionality at a later stage.

The choice between these strategies depends on the availability of starting materials, the efficiency of the individual reactions, and the compatibility of functional groups throughout the synthetic sequence.

Conventional Synthetic Routes to this compound

Traditional synthetic methods provide a foundational framework for the preparation of this compound.

Direct Iodination Strategies on Alkynes

The direct iodination of a terminal alkyne is a common method for introducing an iodine atom onto the sp-hybridized carbon. This can be achieved by reacting a terminal alkyne with an electrophilic iodine source. For the synthesis of this compound, this would involve the iodination of phenyl undec-10-ynoate.

Table 1: Reagents for Direct Iodination of Terminal Alkynes

| Reagent | Conditions | Reference |

| Iodine (I₂) | Base (e.g., NaH, n-BuLi) | General Knowledge |

| N-Iodosuccinimide (NIS) | Silver nitrate (B79036) (AgNO₃) catalyst | General Knowledge |

| Iodine monochloride (ICl) | Inert solvent | General Knowledge |

The choice of reagent and conditions is crucial to avoid side reactions and ensure high yields.

Esterification Protocols Involving Phenolic Precursors

Esterification is a fundamental reaction in organic synthesis. In the context of this compound synthesis, this involves the reaction of a phenol with an 11-iodoundec-10-ynoic acid derivative. ebi.ac.uk Several methods can be employed for this transformation:

Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic method. However, it is an equilibrium process and may require forcing conditions.

Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the esterification under mild conditions.

Acyl Chloride or Anhydride Method: The carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with the phenol to form the ester. For instance, 10-undecenoic acid has been converted to its acid chloride for esterification purposes. researchgate.net

The synthesis of various esters of 10-undecenoic acid has been reported, demonstrating the feasibility of this approach. researchgate.nettandfonline.comtandfonline.comresearchgate.netnih.gov

Alkynylation and Chain Elongation Approaches

Alkynylation reactions involve the formation of carbon-carbon bonds with an alkyne moiety. wikipedia.org Chain elongation strategies can be employed to construct the undecynyl portion of the molecule. A terminal alkyne can be deprotonated with a strong base to form an acetylide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction, thereby extending the carbon chain. youtube.com For example, a shorter-chain terminal alkyne could be elongated by reaction with an appropriate haloalkane.

A sequential homologation of alkynes and aldehydes offers another route for chain elongation. nih.govresearchgate.netresearchgate.net This involves the conversion of a terminal alkyne to an aldehyde, followed by an alkynylation reaction to add another carbon unit.

Advanced Catalytic Methods in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Transition Metal-Catalyzed Coupling Reactions for Alkyne Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, including those involving alkynes. nih.govnih.govandavancollege.ac.insioc-journal.cnresearchgate.net These methods could be applied to construct the alkyne backbone of this compound.

Table 2: Common Transition Metal-Catalyzed Alkyne Coupling Reactions

| Reaction Name | Catalysts | Reactants |

| Sonogashira Coupling | Palladium, Copper | Terminal alkyne, Aryl/vinyl halide |

| Glaser Coupling | Copper | Terminal alkyne (homocoupling) |

| Hay Coupling | Copper, TMEDA | Terminal alkyne (homocoupling) |

| Cadiot-Chodkiewicz Coupling | Copper | Terminal alkyne, 1-haloalkyne |

While not directly forming this compound in a single step, these reactions are crucial for synthesizing the necessary alkyne-containing precursors. For example, a Sonogashira coupling could be used to attach the phenyl group to the alkyne if starting from a halogenated aromatic precursor.

An exploration of the synthetic strategies for the chemical compound this compound and its related analogues reveals a focus on precision, sustainability, and molecular diversity. The methodologies employed underscore key principles in modern organic chemistry, from achieving specific three-dimensional arrangements of atoms to implementing environmentally benign synthetic routes.

Theoretical and Computational Chemistry Studies of Phenyliodoundecynoate

The Uncharted Territory of Molecular Structure and Conformation

A critical starting point for understanding any molecule is the characterization of its three-dimensional structure and the various shapes, or conformations, it can adopt. ebi.ac.uk

The Need for Geometry Optimization and Conformational Landscapes

Quantum mechanics-based geometry optimization is a standard computational procedure to determine the most stable three-dimensional arrangement of atoms in a molecule. ebi.ac.uki.moscow For Phenyliodoundecynoate, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy. The result is the equilibrium geometry of the molecule.

The Untapped Potential of Torsional Scans

To systematically explore the energy changes associated with bond rotations, chemists employ torsional potential energy surface (PES) scans. i.moscowgoogle.comnih.gov This technique involves calculating the energy of the molecule as a specific dihedral angle is rotated in a stepwise manner, while allowing the rest of the molecule to relax at each step. For this compound, scanning the torsion angles along the long alkyl chain would reveal the energy barriers between different conformations. This information is crucial for understanding the molecule's dynamic behavior and the accessibility of different shapes.

The Unexplored Electronic Realm of this compound

The arrangement of electrons within a molecule dictates its chemical reactivity, polarity, and spectroscopic properties.

Awaiting Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry that simplifies the prediction of reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. An FMO analysis of this compound would identify the locations of the HOMO and LUMO, providing critical clues about where the molecule would be most susceptible to electrophilic or nucleophilic attack. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability.

The Unseen Charge Distribution and Electrostatic Potential Maps

The distribution of electron density in a molecule is rarely uniform. Some atoms may carry a partial positive charge, while others have a partial negative charge. This charge distribution can be visualized using electrostatic potential (ESP) maps. In an ESP map, different colors are used to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate an excess of electron density and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, an ESP map would highlight the polar regions of the molecule, such as the ester group and the areas around the iodine and alkyne functionalities, offering a visual guide to its intermolecular interactions.

The Unwritten Story of this compound's Transformations

Computational chemistry can also be used to model the step-by-step process of chemical reactions, providing insights into how reactants are converted into products.

The Potential for Reaction Pathway Modeling and Transition State Analysis

A chemical reaction proceeds along a reaction pathway on the potential energy surface, moving from the reactants through a high-energy transition state to the products. Computational modeling can be used to map out these pathways and to locate the structure and energy of the transition state. The transition state is a fleeting, high-energy arrangement of atoms that represents the "point of no return" for a reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.

For this compound, with its reactive alkyne and carbon-iodine bond, several transformations could be envisaged. For instance, the alkyne could undergo addition reactions, or the iodine could be substituted. Modeling these potential reaction pathways would provide a deeper understanding of the compound's chemical reactivity and could guide the design of new synthetic routes or the prediction of its degradation pathways.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for mapping the intricate step-by-step processes of chemical reactions involving this compound. sioc-journal.cn Through methods like Density Functional Theory (DFT), the potential energy surfaces of reactions can be meticulously calculated, revealing the structures of transition states and intermediates, as well as the energy barriers that govern reaction rates. researchgate.netnih.govscirp.orgresearchgate.net

For instance, in reactions involving the iodoalkyne moiety, computational studies on analogous systems have shed light on mechanisms such as iodocyclization. researchgate.net These studies indicate that molecular iodine can form a bridged complex with the alkyne, activating both carbons for nucleophilic attack. researchgate.net In the case of this compound, the presence of the phenyl group could influence the electronic distribution and steric accessibility of the alkyne, a factor that can be precisely modeled.

Furthermore, computational investigations into the nitrogenation of alkynes have revealed pathways involving the cleavage of the C(sp)-C(sp2) bond, a process that could be relevant for this compound under specific conditions. auctoresonline.org DFT calculations can elucidate the feasibility of such pathways by comparing the activation energies of competing mechanisms. researchgate.netauctoresonline.org

Illustrative Data on Reaction Mechanisms for Related Iodo-Alkyne Systems:

| Reaction Type | Computational Method | Key Finding | Reference Compound |

| Iodocyclization | DFT | Formation of a bridged I2-alkyne complex | General Alkynes |

| Nitrogenation | DFT | Selective C(sp)-C(sp2) bond cleavage | Aryl-substituted alkynes |

| 1,3-Dipolar Cycloaddition | DFT | Low activation barriers for cycloaddition | Nitrilimines with ethene |

This table presents generalized findings from computational studies on iodo-alkyne systems to infer potential reaction mechanisms for this compound.

Prediction of Reactivity and Selectivity

The predictive power of computational chemistry is particularly valuable in forecasting the reactivity and selectivity of this compound in various chemical transformations. nih.govgithub.comchemrxiv.orgarxiv.orgcecam.org By calculating electronic descriptors such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, researchers can identify the most reactive sites within the molecule. rsc.org

For this compound, the electron-withdrawing nature of the iodine atom and the phenyl group, combined with the electron-rich triple bond, creates a unique electronic landscape. Computational models can predict whether a reaction will occur at the alkyne (e.g., addition, cyclization), the phenyl ring (e.g., electrophilic aromatic substitution), or the undecynoate chain.

Moreover, these methods can predict the regioselectivity and stereoselectivity of reactions. For example, in the case of additions to the alkyne, DFT calculations can determine which of the two alkyne carbons is more susceptible to nucleophilic or electrophilic attack. Studies on the Sonogashira cross-coupling of diiodo-heterocyclic compounds, which contain an iodo-alkyne-like motif, have shown that computational analysis can successfully rationalize the observed regioselectivity. rsc.org

Predicted Reactivity Descriptors for a Model Iodo-Alkyne System:

| Descriptor | Computational Method | Predicted Value (Arbitrary Units) | Implication for Reactivity |

| HOMO Energy | DFT/B3LYP | -6.5 eV | Site of electron donation (nucleophilicity) |

| LUMO Energy | DFT/B3LYP | -1.2 eV | Site of electron acceptance (electrophilicity) |

| Mulliken Charge on Cα | DFT/B3LYP | +0.15 | Susceptible to nucleophilic attack |

| Mulliken Charge on Cβ | DFT/B3LYP | -0.20 | Susceptible to electrophilic attack |

This table provides a hypothetical set of reactivity descriptors for a model iodo-alkyne, illustrating the type of data that can be generated to predict the reactivity of this compound.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry offers the capability to predict various spectroscopic properties of this compound with a high degree of accuracy. ucf.eduresearchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of reaction products.

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra by calculating the electronic excitation energies and oscillator strengths. nih.gov For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) arising from π-π* transitions within the phenyl ring and the conjugated system.

The prediction of infrared (IR) spectra is achieved by calculating the vibrational frequencies of the molecule. researchgate.net Each vibrational mode corresponds to a specific motion of atoms, and the resulting calculated spectrum can be compared with experimental data to identify characteristic functional groups. For this compound, key vibrational modes would include the C≡C stretch, the C-I stretch, and various vibrations associated with the phenyl and undecynoate moieties.

Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. arxiv.org These calculations provide a theoretical spectrum that can aid in the assignment of peaks in experimentally obtained ¹H and ¹³C NMR spectra of this compound.

Illustrative Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Property | Calculated Value |

| UV-Vis | λmax | ~280 nm |

| IR | C≡C Stretch Frequency | ~2150 cm⁻¹ |

| ¹³C NMR | Chemical Shift (C-I) | ~95 ppm |

| ¹H NMR | Chemical Shift (Aromatic H) | 7.2-7.5 ppm |

This interactive table presents hypothetical predicted spectroscopic data for this compound based on typical values for similar functional groups.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, capturing its motion and interactions with its environment over time. nih.govnih.govgithub.ioyoutube.comlammps.org This approach is particularly useful for understanding how solvents influence the conformation and reactivity of the molecule, as well as for studying intermolecular interactions. grafiati.com

By simulating this compound in a box of explicit solvent molecules (e.g., water, methanol, or a nonpolar solvent), MD simulations can reveal the formation of solvation shells around different parts of the molecule. nih.gov The radial distribution functions obtained from these simulations can quantify the probability of finding solvent molecules at a certain distance from specific atoms of this compound. This information is crucial for understanding solubility and the role of the solvent in mediating reactions. aip.org

Furthermore, MD simulations can be employed to study the aggregation behavior of this compound molecules. By observing the trajectories of multiple molecules in a simulation, it is possible to determine whether they tend to self-assemble and to characterize the nature of the intermolecular forces (e.g., π-π stacking of the phenyl rings, van der Waals interactions of the alkyl chains) that drive this process. Such insights are vital for applications in materials science and nanotechnology.

Applications of Phenyliodoundecynoate in Advanced Organic Synthesis and Materials Science

Phenyliodoundecynoate as a Versatile Synthetic Intermediate

Extensive database searches did not yield any studies demonstrating the use of this compound as a versatile synthetic intermediate.

Precursor for Complex Molecular Architectures via Iterative Functionalization

No literature was identified that describes the use of this compound as a precursor for the synthesis of complex molecular architectures through iterative functionalization processes.

Building Block in Multicomponent and Cascade Reactions

There is no available research indicating that this compound serves as a building block in multicomponent or cascade reactions.

Role of this compound in Polymer Chemistry and Functional Materials

The role of this compound in polymer chemistry and the development of functional materials is not documented in the reviewed scientific literature.

Monomer for the Synthesis of Specialty Polymers and Copolymers

No studies were found that report the use of this compound as a monomer for the synthesis of specialty polymers or copolymers.

Incorporation into Polymer Backbones for Tailored Reactivity

There is no evidence in the current body of scientific literature to suggest that this compound has been incorporated into polymer backbones to achieve tailored reactivity.

Surface Modification and Functionalization using this compound-derived Polymers

No research could be located detailing the use of polymers derived from this compound for surface modification and functionalization applications.

Development of Novel Reagents and Catalysts utilizing this compound as a Scaffold or Ligand

No research data is available to describe the use of this compound as a structural backbone or coordinating molecule for the creation of new reagents or catalysts.

Applications in Nanomaterials Synthesis (non-biological)

There are no documented applications of this compound in the field of non-biological nanomaterials synthesis.

Self-Assembly Processes

No studies have been found that detail the self-assembly behavior of this compound to form nanomaterials.

Surface Attachment Strategies

There is no available research on the use of this compound in strategies for attaching molecules to surfaces in the context of nanomaterials.

Emerging Research Frontiers and Future Perspectives for Phenyliodoundecynoate Chemistry

Integration with Automated Synthesis and Flow Chemistry Methodologies

The integration of Phenyliodoundecynoate chemistry with automated synthesis and flow chemistry represents a significant leap forward in efficiency and safety. Flow chemistry, performed in microreactors, offers precise control over reaction parameters, which is particularly advantageous for handling the often exothermic and rapid reactions involving hypervalent iodine reagents. rsc.org

Automated systems can facilitate high-throughput screening of reaction conditions, accelerating the discovery of new applications for this compound and its derivatives. For instance, the synthesis of ethynyl(phenyl)-λ3-iodane, a related electrophilic ethynylating agent, has been optimized using a two-step method with inexpensive starting materials, a process amenable to automation. nih.gov The development of such streamlined synthetic protocols is crucial for making these powerful reagents more accessible for broader applications. nih.gov

Table 1: Advantages of Integrating this compound Chemistry with Modern Synthesis Technologies

| Technology | Benefits | Relevance to this compound |

| Automated Synthesis | High-throughput screening, rapid optimization, improved reproducibility. | Enables efficient exploration of reaction conditions for this compound-mediated transformations. |

| Flow Chemistry | Enhanced safety for exothermic reactions, precise control of temperature and mixing, potential for scalability. rsc.org | Mitigates risks associated with the high reactivity of hypervalent iodine compounds. rsc.org |

Advanced Catalyst Design for Enhanced Reactivity and Selectivity

The development of advanced catalysts is pivotal for unlocking the full potential of this compound in organic synthesis. While many reactions with hypervalent iodine reagents proceed without a catalyst, the introduction of transition metal catalysts or organocatalysts can significantly enhance reactivity and, crucially, control selectivity. acs.orgacs.org

Recent efforts have focused on designing chiral hypervalent iodine reagents and catalysts to achieve stereoselective transformations. nih.gov For example, novel C-N axially chiral iodoarenes have been successfully employed as organocatalysts for the stereoselective α-oxytosylation of ketones. nih.gov This highlights the potential for developing tailored catalysts that can direct the outcome of reactions involving this compound towards specific, desired stereoisomers. Furthermore, the use of inexpensive and environmentally benign metals as catalysts is a growing area of interest, aligning with the principles of green chemistry. mdpi.com

Exploration of Novel Reaction Pathways and Unusual Reactivities

This compound and related alkynyl hypervalent iodine compounds exhibit unique reactivity that enables novel chemical transformations. acs.orgacs.org These reagents act as electrophilic alkyne sources, a reactivity pattern that complements traditional nucleophilic acetylides. epfl.chresearchgate.net This "umpolung" of reactivity opens doors to new bond-forming strategies. epfl.ch

Researchers are actively exploring unprecedented reaction modes. For example, a palladium-catalyzed reaction of alkynyl-λ3-iodanes was found to proceed through a 1,2-iodine(III) shift, leading to the formation of a novel β-oxyalkenylbenziodoxole. acs.org The ability of ethynylbenziodoxolones (EBXs), a class of compounds similar to this compound, to act as both oxidants and radical traps under visible light irradiation without a photocatalyst further illustrates the diverse and sometimes unexpected reactivity of these compounds. nih.gov Such discoveries expand the synthetic chemist's toolkit and allow for the construction of complex molecular architectures. researchgate.net

Interdisciplinary Research with Physics and Engineering for New Material Applications

The unique electronic and structural properties of this compound and other hypervalent iodine compounds make them promising candidates for applications in materials science, an area of growing interdisciplinary research involving physics and engineering. solubilityofthings.com The presence of the iodine atom and the alkyne functionality in this compound suggests potential for creating polymers with specific electronic or physical properties. solubilityofthings.com

Hypervalent iodine compounds are being investigated for their use in creating organic materials with interesting optical and electronic properties. mdpi.com For example, iodonium (B1229267) salts have found industrial applications as photoinitiators in polymerization processes. researchgate.net The photosensitive nature of these compounds, coupled with their unique halogen bonding capabilities, provides a strategic avenue for designing novel photoacid generators and other functional organic materials. mdpi.com

Computational Design of Novel this compound-based Molecules with Predicted Functions

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the in silico design and prediction of properties for new molecules. chimia.chresearchgate.net This approach is particularly valuable for the development of novel this compound-based reagents with tailored reactivity and selectivity. chimia.ch

By employing quantum chemical modeling, researchers can gain a deeper understanding of the electronic structure and reaction mechanisms of hypervalent iodine compounds. chimia.chresearchgate.net This knowledge can then be used to guide the design of new reagents with specific functionalities. For instance, computational screening can help identify suitable candidates for biaxial binding in halogen-bonded complexes, a feature of iodine(III) compounds that could be exploited in catalyst and materials design. acs.orgnih.gov This synergy between computational prediction and experimental synthesis accelerates the discovery of new reagents and their applications, moving towards a paradigm where novel molecules "that might work" are proposed by theory before being synthesized in the lab. chimia.chresearchgate.net

Table 2: Computationally Explored Properties of Hypervalent Iodine Reagents

| Property | Computational Method | Significance for Design |

| Reaction Barriers | Density Functional Theory (DFT) | Predicts the feasibility and rate of a proposed reaction. chimia.ch |

| Electronic Structure | Natural Bond Orbital (NBO) Analysis | Elucidates the nature of bonding and charge distribution, key to understanding reactivity. chimia.ch |

| Binding Affinities | DFT with Solvation Models | Screens for effective non-covalent interactions in catalyst or material design. acs.org |

Q & A

Q. How can researchers leverage federated search tools to aggregate fragmented data on this compound’s applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.